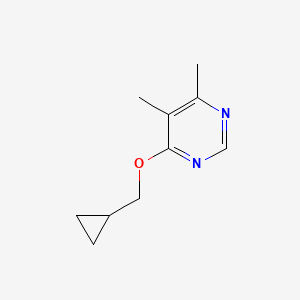

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-5,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-8(2)11-6-12-10(7)13-5-9-3-4-9/h6,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBBYHZEWBZHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5,6-dimethylpyrimidine with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine (BK81815)

- Structural Differences :

- BK81815 has a cyclopropyl group at position 2, a piperazine-linked ethyl-fluoropyrimidine at position 4, and methyl groups at 5 and 6.

- In contrast, 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine lacks fluorine, piperazine, and ethyl groups, with a cyclopropylmethoxy group directly attached at position 4 .

- The piperazine moiety increases solubility and enables interactions with charged residues in receptor pockets. The target compound’s simpler structure may prioritize synthetic accessibility and metabolic stability over specialized targeting .

- Molecular Weight :

4-Amino-5,6-dimethoxy-pyrimidine

- Structural Differences: Replaces cyclopropylmethoxy and methyl groups with amino (position 4) and methoxy (positions 5 and 6) groups .

- Functional Implications: The amino group is a strong electron donor, increasing the pyrimidine ring’s electron density, which may enhance reactivity in nucleophilic substitutions. Methoxy groups are smaller than cyclopropylmethoxy, reducing steric hindrance but offering less metabolic stability. Applications likely differ: 4-Amino-5,6-dimethoxy-pyrimidine may be used in agrochemicals, while the target compound’s lipophilicity suits pharmaceutical intermediates .

Betaxolol Hydrochloride

- Structural Differences: A beta-blocker drug containing a cyclopropylmethoxy group attached to a propanolamine backbone, unrelated to pyrimidines .

- Functional Implications :

- Demonstrates the cyclopropylmethoxy group’s versatility in medicinal chemistry, where it contributes to lipophilicity and membrane penetration.

- Unlike the target compound, Betaxolol’s primary activity is β1-adrenergic receptor antagonism, highlighting how scaffold choice dictates biological function .

Data Table: Key Comparisons

Biological Activity

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a cyclopropylmethoxy group and two methyl groups at positions 5 and 6. This unique substitution pattern enhances its chemical reactivity and biological activity.

4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine interacts with various biological targets, primarily enzymes and receptors. The binding affinity of the compound is influenced by the cyclopropylmethoxy group, which may enhance selectivity towards specific targets. Research indicates that it can inhibit certain metabolic enzymes, leading to various therapeutic effects such as:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against a range of pathogens.

- Antiviral Effects : It may inhibit viral replication through interference with viral enzymes.

- Anticancer Potential : Studies suggest that it could induce apoptosis in cancer cells by disrupting cellular processes.

Biological Activities

Research has highlighted several biological activities associated with 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Antiviral | Inhibits viral replication in vitro |

| Anticancer | Induces apoptosis in tumor cell lines |

| Anti-inflammatory | Modulates inflammatory pathways |

| Antioxidant | Reduces oxidative stress in cellular models |

Case Studies and Research Findings

-

Antimicrobial Studies :

A study demonstrated that 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development. -

Anticancer Research :

In vitro studies on human cancer cell lines (A549 lung carcinoma and HeLa cervical carcinoma) revealed that the compound induced cell cycle arrest and apoptosis. Mechanistic studies indicated that it inhibited tubulin polymerization, leading to disrupted mitotic processes . -

Antiviral Activity :

Preliminary investigations into its antiviral properties showed promising results against influenza virus strains. The compound was found to inhibit viral neuraminidase activity, which is crucial for viral release from infected cells.

Synthesis and Derivatives

The synthesis of 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine can be achieved through various methods, including:

- Substitution Reactions : Utilizing cyclopropylmethanol in the presence of bases.

- Functional Group Modifications : Altering the methyl groups to enhance biological activity.

Q & A

Basic Question: What are the optimal synthetic routes for 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom at the 4-position of the pyrimidine ring with cyclopropylmethoxy groups under basic conditions (e.g., NaH or K₂CO₃ in DMF) is common. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 pyrimidine:cyclopropylmethanol) are critical for yields exceeding 70% . Advanced techniques like microwave-assisted synthesis can reduce reaction time by 50% while maintaining yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Basic Question: What analytical techniques are most reliable for characterizing 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine?

Methodological Answer:

Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm and pyrimidine ring protons at δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₁H₁₆N₂O₂, [M+H]⁺ = 209.1285) .

- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, as demonstrated in related pyrimidine derivatives .

Basic Question: What biological activities have been reported for 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine?

Methodological Answer:

Pyrimidine derivatives with cyclopropylmethoxy groups are studied for antimicrobial and kinase-inhibitory properties. For example:

- Antifungal Activity : Tested via broth microdilution assays (MIC values <10 µg/mL against Candida albicans) .

- Kinase Inhibition : Evaluated using ATP-binding assays (IC₅₀ values in the nanomolar range for JAK2/STAT3 pathways) .

Structure-activity relationship (SAR) studies suggest the cyclopropylmethoxy group enhances membrane permeability compared to bulkier substituents .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To address this:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., 48h incubation) .

- Dose-Response Replication : Validate results across three independent experiments with statistical rigor (p<0.05, ANOVA).

- Metabolite Screening : Rule out false positives caused by compound degradation using LC-MS .

Advanced Question: What computational strategies are effective in predicting the drug-likeness of 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine?

Methodological Answer:

In silico approaches include:

- Molecular Docking : Using AutoDock Vina to predict binding affinities to targets like dihydrofolate reductase (docking scores ≤ -7.0 kcal/mol indicate strong binding) .

- ADMET Prediction : Tools like SwissADME assess logP (2.1–2.5), solubility (LogS > -4), and CYP450 interactions .

- QSAR Models : Train models on pyrimidine datasets to predict IC₅₀ values for novel derivatives .

Advanced Question: How does the cyclopropylmethoxy substituent influence the compound’s metabolic stability?

Methodological Answer:

The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes compared to linear alkoxy groups. Key evidence:

- In Vitro Microsomal Assays : Half-life >120 minutes in human liver microsomes vs. 45 minutes for ethoxy analogs .

- Metabolite ID : LC-MS/MS reveals primary metabolites are glucuronidated forms, not oxidized products .

Advanced Question: What are the challenges in quantifying 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine in biological matrices?

Methodological Answer:

Key challenges include low plasma concentrations (ng/mL range) and matrix interference. Solutions:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. LOQ = 1 ng/mL .

- Internal Standards : Deuterated analogs (e.g., d₃-cyclopropylmethoxy) improve accuracy .

Advanced Question: How can researchers optimize experimental design for SAR studies of this compound?

Methodological Answer:

- Diverse Substituent Libraries : Synthesize analogs with varied substituents (e.g., halogen, alkyl, aryl) at positions 5 and 6 .

- High-Throughput Screening (HTS) : Use 384-well plates to test 1,000+ derivatives against multiple targets .

- Multivariate Analysis : Apply PCA to identify critical descriptors (e.g., logP, polar surface area) driving activity .

Advanced Question: What stability issues arise during long-term storage of 4-(Cyclopropylmethoxy)-5,6-dimethylpyrimidine?

Methodological Answer:

The compound is hygroscopic and prone to hydrolysis. Best practices:

- Storage Conditions : -20°C under argon in amber vials; desiccants (silica gel) reduce moisture uptake .

- Stability Monitoring : Quarterly HPLC analysis (RSD <2% for purity) .

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

X-ray diffraction reveals dominant tautomers in solid state. For example:

- Keto-Enol Equilibrium : In solution, NMR shows 85% keto form (δ 10.2 ppm for NH), while crystallography confirms enol form in crystals .

- Hydrogen Bonding : Intermolecular H-bonds (2.8–3.0 Å) stabilize specific tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.